molecular formula C12H20N2O2 B13943379 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63977-69-5

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13943379
CAS No.: 63977-69-5
M. Wt: 224.30 g/mol
InChI Key: AFIXAFUSSQHYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dipropionyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic heterocyclic compound featuring a rigid octane scaffold with two nitrogen atoms at positions 3 and 8, each substituted with propionyl groups. This structural rigidity and substitution pattern are critical for its pharmacological profile, particularly in modulating opioid receptor interactions. The compound’s conformation restricts rotational freedom, enabling precise binding to biological targets, as observed in studies of related derivatives . Its synthesis typically involves selective acylation of the parent 3,8-diazabicyclo[3.2.1]octane, with modifications to the substituents influencing receptor affinity and selectivity .

Properties

CAS No.

63977-69-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one

InChI

InChI=1S/C12H20N2O2/c1-3-11(15)13-7-9-5-6-10(8-13)14(9)12(16)4-2/h9-10H,3-8H2,1-2H3

InChI Key

AFIXAFUSSQHYKM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2CCC(C1)N2C(=O)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3,8-dipropionyl-3,8-diazabicyclo[3.2.1]octane typically starts from the parent bicyclic amine 3,8-diazabicyclo[3.2.1]octane. The key steps involve:

  • Selective acylation of the nitrogen atoms at positions 3 and 8 with propionyl groups.
  • Use of acyl chlorides or anhydrides as acylating agents.
  • Protection and deprotection strategies to control regioselectivity.
  • Optional functionalization of substituents on the bicyclic scaffold.

This approach allows for the preparation of mono- and di-acylated derivatives, including the target dipropionyl compound.

Stepwise Acylation Approach

A typical preparation involves the following sequence:

  • Monopropionylation : Selective acylation of one nitrogen atom (either at position 3 or 8) using propionyl chloride or propionic anhydride in an inert solvent such as methylene chloride or toluene, often in the presence of a base like triethylamine to scavenge HCl.

  • Functional Group Manipulation : If needed, the other nitrogen can be functionalized with a protecting group or substituted with a side chain to facilitate selective second acylation.

  • Second Acylation : The second nitrogen is then acylated under similar conditions to introduce the second propionyl group, yielding the dipropionyl derivative.

  • Purification : The final product is purified by recrystallization or chromatographic methods.

Representative Example from Patent Literature

According to US Patent US5672601A, a detailed synthetic route involves:

  • Starting with 3,8-diazabicyclo[3.2.1]octane suitably acylated at one nitrogen with a C2-C8 acyl group (propionyl in this case).
  • Reacting this intermediate with a halogenated compound (e.g., alkyl halide) to introduce substituents on the other nitrogen.
  • Subsequent acylation of the second nitrogen with propionic anhydride in methylene chloride to obtain the dipropionyl derivative.

The patent also describes hydrogenation steps to remove benzyl protecting groups when necessary, and the use of reducing agents such as sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) for selective reductions before final acylation.

Alternative Synthetic Routes

Research from the University of Florence describes the synthesis of related diazabicyclooctane derivatives via:

  • Protection of one nitrogen with tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane.
  • Catalytic hydrogenation (10% Pd-C) to remove benzyl groups and obtain free amines.
  • Subsequent acylation or condensation with heteroaryl chlorides or propionyl chloride to yield substituted derivatives.
  • Flash chromatography purification to isolate the desired compounds.

Though this study focuses on substituted derivatives, the methodology is adaptable for the preparation of dipropionyl derivatives by controlling the protection and acylation steps.

Detailed Reaction Conditions and Data

Step Reagents & Conditions Description Yield (%) Notes
1 3,8-diazabicyclo[3.2.1]octane + Propionyl chloride (1 eq) + Triethylamine, CH2Cl2, 0°C to RT Monopropionylation at N-3 or N-8 85-95 Base scavenges HCl, controls selectivity
2 Optional protection (e.g., Boc protection) Protect one nitrogen to allow selective second acylation 90-95 Use di-tert-butyl dicarbonate in DCM overnight
3 Second acylation with Propionic anhydride, CH2Cl2, RT Acylation of second nitrogen to form dipropionyl derivative 80-90 Reaction time: 2-4 hours
4 Purification by recrystallization or flash chromatography Isolation of pure 3,8-dipropionyl derivative Solvent system: cyclohexane/ethyl acetate 95/5

Research Findings and Analysis

  • Selectivity : The acylation reactions are highly selective for the nitrogen atoms due to their nucleophilicity and steric accessibility. Protection strategies are crucial to avoid over-acylation or undesired side reactions.

  • Reaction Efficiency : Use of propionyl chloride or propionic anhydride in inert solvents with a base results in high yields and clean products. Temperature control (0°C to room temperature) minimizes side reactions.

  • Reduction and Deprotection : Hydrogenation with Pd/C catalysts effectively removes benzyl protecting groups without affecting the bicyclic core, allowing for subsequent acylations.

  • Purification : Flash chromatography and recrystallization provide pure compounds with well-defined melting points, confirming product identity and purity.

  • Structural Confirmation : Products are characterized by NMR spectroscopy (1H and 13C), melting point analysis, and sometimes X-ray crystallography to confirm substitution patterns and stereochemistry.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Direct dipropionylation 3,8-diazabicyclo[3.2.1]octane + 2 eq propionyl chloride + base Simple, fewer steps Risk of over-acylation, regioselectivity challenges
Stepwise acylation + protection Sequential acylation with Boc protection, Pd/C hydrogenation for deprotection High selectivity, control over substitution More steps, requires protection/deprotection
Functionalization + acylation Acylation after introducing substituents (e.g., benzyl, heteroaryl) Enables diverse derivatives More complex synthesis, additional purification

Chemical Reactions Analysis

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, potentially modulating pain signals and providing analgesic effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 3,8-dipropionyl-3,8-diazabicyclo[3.2.1]octane are best understood through comparison with analogs bearing varying substituents. Below is an analysis of key derivatives:

Substituted 3,8-Diazabicyclo[3.2.1]octanes with Mixed Acyl Groups

  • 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane (2b) :
    X-ray crystallography reveals that the p-nitrocinnamyl group adopts an extended conformation, enhancing µ-opioid receptor selectivity due to hydrophobic interactions with the receptor’s binding pocket. This contrasts with the isomer 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1b) , where the cinnamyl chain’s orientation reduces receptor affinity .

    • Key Difference : Substituent position (3 vs. 8) dictates spatial orientation, impacting receptor engagement.
  • 3-Cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (1a) :
    This derivative exhibits potent analgesic activity in vivo, attributed to its balanced µ-opioid receptor affinity and metabolic stability. However, bivalent ligands derived from 1a (e.g., 2a-d ) show negligible receptor binding, suggesting that dimerization disrupts the optimal pharmacophore geometry .

Homologs with Aliphatic Substituents

  • 8-n-Butyroyl-3,8-diazabicyclo[3.2.1]octane (1c) and 8-pivaloyl-3,8-diazabicyclo[3.2.1]octane (1d) :
    Quantum mechanics calculations indicate that bulkier substituents (e.g., pivaloyl) induce conformational strain, reducing µ-opioid receptor affinity compared to propionyl groups. The shorter butyroyl chain in 1c partially retains activity but is less stable in vivo .

Comparison with Morphine

Morphine’s structural rigidity and µ-opioid selectivity are mirrored in 3,8-diazabicyclo[3.2.1]octane derivatives. However, the bicyclic scaffold of 3,8-dipropionyl-3,8-diazabicyclo[3.2.1]octane provides enhanced stereochemical control, reducing off-target effects observed in morphine’s flexible pentacyclic structure .

Structural and Pharmacological Data Table

Compound Name Substituents (Position 3/8) µ-Opioid Affinity Key Structural Feature Reference
3,8-Dipropionyl-3,8-diazabicyclo[3.2.1]octane Propionyl/Propionyl Moderate-High Symmetric substitution, rigid conformation
1a (3-Cinnamyl-8-propionyl) Cinnamyl/Propionyl High Optimal hydrophobic interaction
2b (8-p-Nitrocinnamyl-3-propionyl) Propionyl/p-Nitrocinnamyl High Extended cinnamyl orientation
1d (8-Pivaloyl) Pivaloyl/Unsubstituted Low Steric hindrance from bulky group
Morphine N/A High Flexible pentacyclic structure

Key Research Findings

Substituent Position and Orientation : The 8-position substituent plays a dominant role in receptor binding. For example, 2b (8-p-nitrocinnamyl) outperforms its 3-substituted isomer 1b in µ-opioid affinity .

Symmetric vs. Asymmetric Substitution : Symmetric propionyl groups in 3,8-dipropionyl-3,8-diazabicyclo[3.2.1]octane enhance metabolic stability but may reduce receptor specificity compared to mixed substituents like 1a .

Conformational Rigidity : The bicyclic scaffold’s rigidity mimics morphine’s bioactive conformation, but with fewer off-target effects due to reduced conformational flexibility .

Biological Activity

3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic compound that belongs to the class of diazabicyclo compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H20N2O2
  • Molecular Weight : 224.30 g/mol
  • Structure : The compound features a bicyclic structure with two propionyl groups attached to the nitrogen atoms of the diazabicyclo framework.

Analgesic Activity

Research indicates that derivatives of 3,8-diazabicyclo(3.2.1)octane exhibit significant analgesic properties. A study by Liu et al. (2003) evaluated various diquaternary ammonium salts derived from this compound and found that certain derivatives demonstrated notable analgesic effects in vivo. The study highlighted that these compounds could interact with opioid receptors, suggesting a mechanism similar to morphine but with potentially fewer side effects .

Sedative Effects

In addition to analgesic properties, some studies have reported sedative effects associated with 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane and its derivatives. The sedative activity was evaluated through behavioral tests in animal models, where compounds showed a dose-dependent decrease in locomotor activity .

Antipyretic Activity

The antipyretic effects of this compound were also investigated. In a hot plate test, it was observed that certain derivatives not only provided pain relief but also significantly reduced fever in test subjects, indicating potential applications in treating febrile conditions .

The biological activity of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The compound may modulate the release of neurotransmitters such as dopamine and serotonin, which are crucial for pain perception and mood regulation.

Case Studies

StudyFindings
Liu et al., 2003Identified significant analgesic and sedative effects in animal models; compounds interacted with opioid receptors.
Research on DBO derivativesDemonstrated antipyretic activity alongside analgesia; suggested mechanisms involving CNS modulation.

Toxicity and Safety

While the therapeutic potential of 3,8-Dipropionyl-3,8-diazabicyclo(3.2.1)octane is promising, toxicity studies indicate that certain derivatives may exhibit adverse effects at higher concentrations. It is crucial to evaluate the safety profile through comprehensive toxicological assessments before clinical application .

Q & A

Q. What are the key synthetic routes for 3,8-diazabicyclo[3.2.1]octane derivatives, and how can their stereochemistry be controlled?

The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives typically involves cyclization strategies, such as reductive amination or N-alkylation of precursor amines. For example, the 8-azabicyclo[3.2.1]octane scaffold, a structural analog, is synthesized via enantioselective methods using chiral catalysts to control stereochemistry, which is critical for biological activity . Key steps include:

  • Cyclization : Intramolecular Mannich reactions or [3+2] cycloadditions to form the bicyclic core.
  • Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to achieve enantiomeric excess (e.e.) >90% .
  • Functionalization : Propionyl groups are introduced via acyl transfer reactions or nucleophilic substitution .

Q. How is the purity and structure of 3,8-dipropionyl derivatives validated in synthetic workflows?

Structural validation relies on:

  • NMR spectroscopy : Key signals include δ 2.35 (octet, bridgehead protons) and δ 3.45 (d, propionyl substituents) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 223.31 for 3-Methylene-8-Boc derivatives) confirm molecular weight .
  • Chromatography : HPLC or GC-MS to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data between isomers of 3,8-diazabicyclo[3.2.1]octane derivatives?

Isomeric differences (e.g., 3-methyl vs. 8-propionyl substituents) significantly impact target binding. For example:

  • Analgesic activity : The 3-methyl-8-propinyl isomer shows higher potency at µ-opioid receptors compared to its 8-methyl-3-propinyl counterpart, likely due to steric effects in the receptor pocket .
  • Methodological approach :
    • Docking studies : Compare binding poses using molecular dynamics simulations.
    • Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic interactions .
    • In vitro assays : Validate using receptor-binding assays (e.g., radioligand displacement for monoamine transporters) .

Q. How can structure-activity relationship (SAR) studies optimize 3,8-diazabicyclo[3.2.1]octane derivatives for HIV inhibition?

Derivatives with 8-oxetan-3-yl substitutions exhibit HIV inhibition by targeting viral entry or reverse transcriptase. SAR insights include:

  • Substituent effects : Bulky groups (e.g., benzyl) at the 3-position enhance binding to the HIV-1 capsid protein (Table 1).
  • Electron-withdrawing groups : Improve metabolic stability (e.g., 4-MeO-Ph increases t½ in plasma) .

Q. Table 1. SAR of 3,8-Diazabicyclo[3.2.1]octane Derivatives for HIV Inhibition

Substituent (R1)IC50 (HIV-1)Notes
Benzyl12 nMHigh binding affinity
4-MeO-Ph18 nMImproved stability
4-HO-Ph45 nMReduced activity due to polarity

Q. What analytical challenges arise in characterizing bicyclic amine derivatives, and how are they resolved?

Challenges include:

  • Signal overlap in NMR : Bridgehead protons (δ 2.35) and propionyl groups (δ 1.85–3.0) require high-field instruments (≥500 MHz) and 2D techniques (COSY, HSQC) .
  • Isomer separation : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., Chiralpak AD-H) .
  • Degradation products : LC-MS/MS identifies impurities (e.g., hydrolyzed propionyl groups) .

Q. How do 3,8-diazabicyclo[3.2.1]octane derivatives interact with fatty acid metabolism enzymes like ELOVL6?

These derivatives inhibit ELOVL6, a key enzyme in elongating C16 to C18 fatty acids. Methodological insights:

  • Enzyme assays : Measure inhibition using radiolabeled palmitate and LC-MS quantification of product C18:0 .
  • Cellular models : Adipocyte differentiation assays confirm reduced lipid accumulation (IC50 ~50 nM) .

Q. What safety considerations are critical when handling 3,8-diazabicyclo[3.2.1]octane derivatives?

  • Toxicity : Derivatives like 8-((2-Chloropropionyl)amino) analogs show hepatotoxicity in vitro (LD50 ~100 µM) .
  • Handling protocols : Use fume hoods for synthesis; PPE (gloves, goggles) required due to skin/eye irritation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.